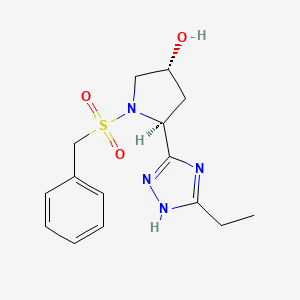![molecular formula C12H20N2O3S B7354882 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide, also known as THPPS, is a sulfonamide compound that has been widely used in scientific research for its unique properties.
Scientific Research Applications
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide has been extensively used in scientific research due to its unique properties, including its ability to selectively bind to DNA and RNA. This compound has been used as a fluorescent probe for the detection of nucleic acids and as a sensitizer for photodynamic therapy. It has also been used in the development of biosensors for the detection of DNA and RNA sequences.
Mechanism of Action
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide binds to DNA and RNA through intercalation, which involves the insertion of the compound between the base pairs of the nucleic acid. This results in a change in the conformation of the nucleic acid, which can affect its function. This compound has been shown to selectively bind to certain sequences of DNA and RNA, which makes it a useful tool for the detection and analysis of specific sequences.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe compound for use in scientific research. It has been shown to have a high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. This compound has also been shown to have photodynamic activity, which makes it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide is its high binding affinity for DNA and RNA, which makes it a useful tool for the detection and analysis of nucleic acids. It is also a safe compound with minimal toxicity, which makes it suitable for use in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the use of 6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new biosensors for the detection of specific DNA and RNA sequences. This compound could also be used in the development of new cancer therapies, due to its photodynamic activity. Additionally, this compound could be used in the development of new imaging techniques for the detection of nucleic acids in cells and tissues.
Conclusion:
In conclusion, this compound is a unique compound with many potential applications in scientific research. Its high binding affinity for DNA and RNA, minimal toxicity, and photodynamic activity make it a useful tool for the detection and analysis of nucleic acids. Despite its limitations, this compound has many potential future directions for use in biosensors, cancer therapies, and imaging techniques.
Synthesis Methods
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide can be synthesized using a variety of methods, including the reaction of pyridine-3-sulfonamide with tert-butyl bromide and 2-hydroxypropylamine. The resulting product is purified using column chromatography to obtain a white solid with a high purity.
properties
IUPAC Name |
6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(15)7-14-18(16,17)10-5-6-11(13-8-10)12(2,3)4/h5-6,8-9,14-15H,7H2,1-4H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZFUKZRBGLGKR-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNS(=O)(=O)C1=CN=C(C=C1)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-cyclopropyl-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-fluorobut-2-en-1-one](/img/structure/B7354799.png)
![N-[(3R,4R)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]-5-propyl-1,2-oxazole-3-carboxamide](/img/structure/B7354800.png)
![1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]-2-(4-pyridin-2-yloxyphenoxy)ethanone](/img/structure/B7354807.png)
![methyl (2S)-2-[(4-chlorobenzoyl)amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B7354823.png)
![methyl (2S)-3-(1-methylimidazol-4-yl)-2-[[(E)-2-methyl-3-(4-methylphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7354830.png)
![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[5-(3-methylphenoxy)pyridin-2-yl]methanone](/img/structure/B7354837.png)
![(E)-3-cyclopropyl-2-fluoro-1-[(3R)-3-(hydroxymethyl)morpholin-4-yl]but-2-en-1-one](/img/structure/B7354838.png)
![(Z)-3-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-2-fluorobut-2-enamide](/img/structure/B7354841.png)
![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![N-[(1R,2R)-2-(dimethylamino)cyclopentyl]-1-phenylmethanesulfonamide](/img/structure/B7354874.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(4S,5R)-4-[(6-chloropyrazin-2-yl)amino]-1-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354904.png)
![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)